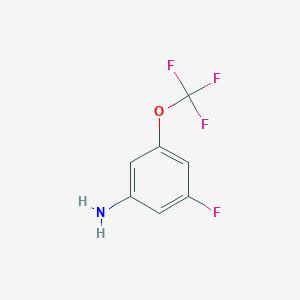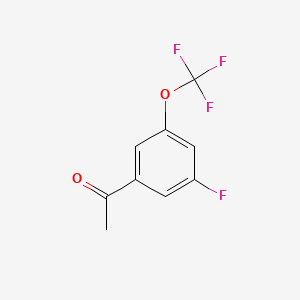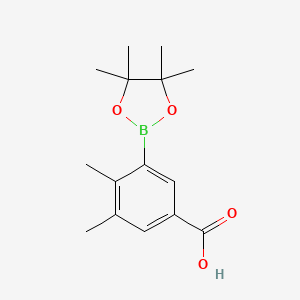
3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Descripción general
Descripción
The compound “3,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a chemical with the molecular formula C11H19BN2O2 . It is also known as 3,5-Dimethylpyrazole-4-boronic acid pinacol ester . Another related compound is “Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)isophthalate” with the molecular formula C16H21BO6 .
Synthesis Analysis
The synthesis of these types of compounds often involves substitution reactions . For example, tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is obtained through two substitution reactions .Molecular Structure Analysis
The molecular structure of these compounds can be confirmed by various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For instance, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary. For example, the compound (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene has a predicted density of 0.99±0.1 g/cm3, a melting point of 27-31°C (lit.), a boiling point of 130°C/20mmHg (lit.), and a refractive index of 1.49 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid and its derivatives have been extensively studied in the synthesis of boric acid ester intermediates with benzene rings. For instance, compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate have been obtained through multi-step substitution reactions, and their structures confirmed using various spectroscopic techniques and single crystal X-ray diffraction (Huang et al., 2021). Additionally, density functional theory (DFT) has been employed to calculate molecular structures, revealing insights into the physicochemical properties of these compounds (Huang et al., 2021).
Application in Fluorescent Probes
The compound has found use in the development of fluorescent probes. For instance, a novel near-infrared fluorescence off-on probe, incorporating a derivative of 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid, has been developed for detecting benzoyl peroxide in samples and for fluorescence imaging in living cells and zebrafish (Tian et al., 2017). Additionally, boronic ester-based fluorescent prochelators have been designed that show a fluorescence response to a variety of transition metal ions only after reaction with hydrogen peroxide, using derivatives of this compound (Hyman & Franz, 2012).
Biotransformation Studies
In biotransformation research, compounds related to 3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid have been used. For example, Beauveria sulfurescens ATCC 7159 was employed in the fermentative transformation of gallic acid, yielding metabolites potentially useful for pharmacological and toxicological studies (Hsu et al., 2007).
Crystal Structure and Magnetic Properties
The compound's derivatives have been examined for their crystal structures and magnetic properties. For example, the study of p-(1-oxyl-3-oxido-4,4,5,5-tetramethyl-2-imidazolin-2-yl)benzoic acid and its alkali metal salts revealed insights into dimer structures and magnetic susceptibility data, highlighting the interaction dynamics in these compounds (Inoue & Iwamura, 1993).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds are known to be involved in the suzuki-miyaura coupling reaction .
Mode of Action
It is known that similar compounds can participate in borylation reactions . In these reactions, the compound interacts with its targets (usually organic substrates) to form boronate esters .
Biochemical Pathways
It is known that similar compounds can participate in various organic synthesis reactions, such as the suzuki-miyaura coupling reaction .
Result of Action
It is known that similar compounds can participate in various organic synthesis reactions, leading to the formation of new organic compounds .
Action Environment
It is known that similar compounds are usually stored under inert gas and in a cool, dry place to maintain their stability .
Propiedades
IUPAC Name |
3,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO4/c1-9-7-11(13(17)18)8-12(10(9)2)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWPYBXTTPJEHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
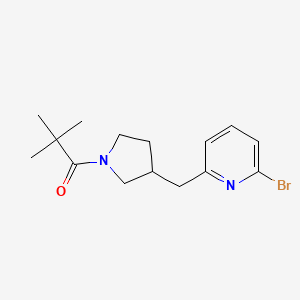
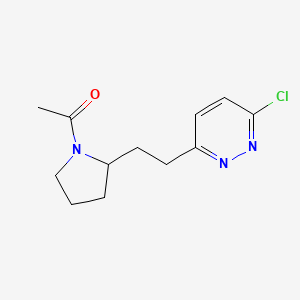
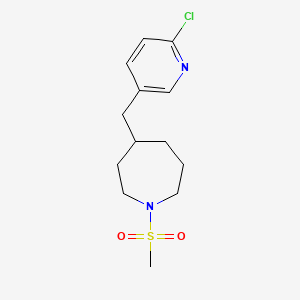
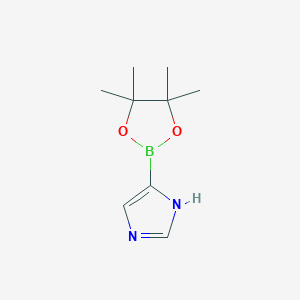
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
![(3AS,8aS)-4-(2-(trifluoromethyl)benzyl)octahydropyrrolo[3,2-b]azepin-5(1H)-one](/img/structure/B1401327.png)
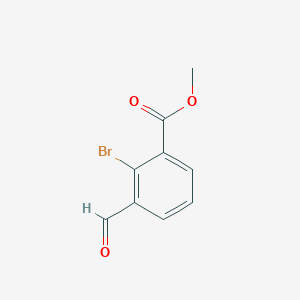
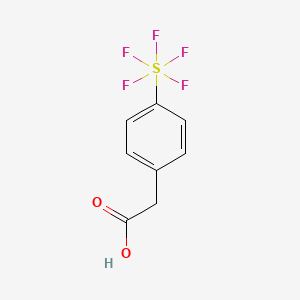
![3-[2-Fluoro-4-(trifluoromethoxy)phenyl]propionic acid](/img/structure/B1401332.png)

